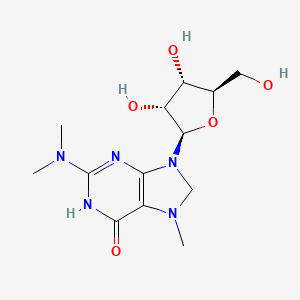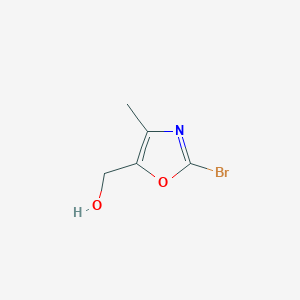![molecular formula C9H7BrN2O B12846668 3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
3-Acetyl-8-bromoimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with active electrophiles such as 2-bromoacetophenone . The reaction conditions are typically mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one are not well-documented in the literature. the scalable nature of the two-step one-pot synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cyclization Reactions: These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is investigated for its biological activity and potential as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity . Further research is needed to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the ethanone group.
N-(pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 |
Clave InChI |
MHIWHGWOMMPETN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2N1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)

![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)







![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
